REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][N:7]2[CH2:12][CH2:11][CH2:10][NH:9][C:8]=12)([O-])=O.C(O)(=O)C.O.[S:18](=[O:22])(=[O:21])([OH:20])[OH:19]>[Pd]>[S:18](=[O:20])(=[O:19])([OH:22])[OH:21].[NH2:1][C:4]1[CH:5]=[N:6][N:7]2[CH2:12][CH2:11][CH2:10][NH:9][C:8]=12 |f:5.6|
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Name
|
|
Quantity
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1.68 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NN2C1NCCC2
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.5 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
After the catalyst was filtered off
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was triturated with ethanol
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O.NC=1C=NN2C1NCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |